molecular formula C19H24KN3O3S B4886120 potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate

potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate

Cat. No. B4886120
M. Wt: 413.6 g/mol
InChI Key: BVGLIWHADSZULO-QMGGKDRNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate, also known as KB-3512, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties.

Mechanism of Action

The exact mechanism of action of potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. In addition, this compound has been found to activate the AMPK signaling pathway, which regulates cellular energy metabolism and plays a role in cancer and fibrosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance insulin sensitivity. Furthermore, this compound has been shown to reduce liver and lung fibrosis by inhibiting collagen deposition and reducing inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate in lab experiments is its broad range of therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a versatile compound for studying various diseases. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer and fibrosis. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound could increase its availability and facilitate further research.

Scientific Research Applications

Potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, this compound has been found to have anti-fibrotic effects by reducing collagen deposition and fibrosis in animal models of liver and lung fibrosis.

properties

IUPAC Name

potassium;4-[(2E)-2-[[4-(dipropylamino)phenyl]methylidene]hydrazinyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S.K/c1-3-13-22(14-4-2)18-9-5-16(6-10-18)15-20-21-17-7-11-19(12-8-17)26(23,24)25;/h5-12,15,21H,3-4,13-14H2,1-2H3,(H,23,24,25);/q;+1/p-1/b20-15+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGLIWHADSZULO-QMGGKDRNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24KN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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